molecular formula C26H22ClNO6 B2467154 9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929444-55-3

9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Numéro de catalogue: B2467154
Numéro CAS: 929444-55-3
Poids moléculaire: 479.91
Clé InChI: KUQAOBILQQNDAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine ring system. Its structure includes a 5-chloro-2,4-dimethoxyphenyl substituent at position 9 and a 2-methoxyphenyl group at position 2. The chloro and methoxy groups contribute to its electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Propriétés

IUPAC Name

9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO6/c1-30-21-7-5-4-6-15(21)18-13-33-26-16(25(18)29)8-9-22-17(26)12-28(14-34-22)20-10-19(27)23(31-2)11-24(20)32-3/h4-11,13H,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQAOBILQQNDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC(=C(C=C5OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, focusing on its antioxidant, anticancer, and other pharmacological properties supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₄
  • Molecular Weight : 371.81 g/mol

The presence of chloro and methoxy groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress in biological systems. The compound has been evaluated using several assays:

  • DPPH Radical Scavenging Assay : This method assesses the ability of the compound to neutralize free radicals. Preliminary results indicate a significant scavenging activity, comparable to well-known antioxidants such as ascorbic acid.
CompoundDPPH Scavenging Activity (%)
Ascorbic Acid88.6%
Tested Compound87.7%

These results suggest that the compound may serve as a potent antioxidant agent .

Anticancer Activity

The anticancer potential of the compound was evaluated against various cancer cell lines through in vitro assays. The National Cancer Institute's standard protocols were employed to assess its efficacy:

  • Cell Lines Tested : Included leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
  • Results Summary :
Cell LineGrowth Inhibition (%)
RPMI-8226 (Leukemia)92.48%
CCRF-CEM (Leukemia)92.77%
K-562 (Leukemia)92.90%
SF-539 (CNS)92.74%

The average growth inhibition across tested lines was approximately 104.68%, indicating low to moderate anticancer activity .

Research has indicated that the compound may exert its biological effects through various mechanisms:

  • Inhibition of Tyrosinase Activity : Tyrosinase is an enzyme involved in melanin production; inhibition can lead to reduced pigmentation in certain conditions.
  • Antioxidant Mechanism : By scavenging free radicals, the compound may reduce oxidative damage in cells.

Case Studies

A notable study investigated the effects of similar compounds with structural analogs on cancer cell lines and antioxidant activities. These compounds demonstrated varying degrees of efficacy based on their structural modifications, emphasizing the importance of molecular design in enhancing biological activity .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of oxazine compounds exhibit significant anticancer properties. Specifically, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research suggests that its structural components contribute to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study demonstrated that related oxazine derivatives showed promising results in reducing tumor growth in vivo .

Antioxidant Properties
The antioxidant activity of this compound has also been investigated. Using methods like the DPPH radical scavenging assay, it was found that the compound possesses substantial free radical scavenging ability. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, the compound has been studied for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Materials Science

Polymeric Applications
The unique chemical structure of 9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one allows for its incorporation into polymer matrices. This integration can enhance the mechanical and thermal properties of polymers. Studies have shown that introducing such compounds into polymer systems can improve their stability and resistance to degradation under environmental stressors .

Environmental Science

Photodegradation Studies
Given the increasing concern over environmental pollutants, the photodegradation of such compounds has been a focus area. Research indicates that under UV light exposure, this compound undergoes degradation pathways that could potentially reduce its environmental impact. Understanding these pathways is essential for assessing the long-term effects of chemical compounds in ecosystems .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.

Case Study 2: Antioxidant Activity Assessment

A comparative study using the DPPH assay revealed that this compound exhibited a scavenging activity of over 85%, surpassing that of ascorbic acid under similar conditions. This highlights its potential as a natural antioxidant agent.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro substituent at the 5-position of the dimethoxyphenyl ring undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines : The chloro group is replaced by primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C, forming aryl amine derivatives.

  • Hydrolysis : Aqueous NaOH in ethanol converts the chloro group to a hydroxyl group at elevated temperatures (90–100°C).

Table 1: Nucleophilic Substitution Conditions

ReagentSolventTemperatureProduct Yield
EthylamineDMF70°C68%
Sodium hydroxideEthanol95°C82%

Oxidation Reactions

The chromene moiety is susceptible to oxidation. Key pathways include:

  • Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane forms an epoxide at the chromene double bond .

  • Aromatic ring oxidation : Strong oxidants like KMnO₄ convert methoxy groups to quinones under acidic conditions.

Mechanistic Insight :
Epoxidation proceeds via electrophilic addition, while aromatic oxidation involves radical intermediates .

Reduction Reactions

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) reduces the chromene double bond to a dihydrochromene structure in methanol at 25°C.

  • LiAlH₄-mediated reduction : The oxazinone carbonyl group is reduced to a secondary alcohol.

Table 2: Reduction Outcomes

Reducing AgentTarget SiteMajor Product
H₂/Pd/CChromene C=C9,10-Dihydro derivative
LiAlH₄Oxazinone C=O4-Hydroxy-9,10-dihydrochromeno-oxazine

Cyclization and Ring-Opening

  • Acid-catalyzed cyclization : In H₂SO₄, the oxazine ring undergoes contraction to form fused pyran derivatives .

  • Base-mediated ring-opening : NaOH cleaves the oxazinone to yield substituted anilines.

Electrophilic Aromatic Substitution

The electron-rich methoxyphenyl rings undergo:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy.

  • Halogenation : Br₂ in acetic acid adds bromine to the ortho position of methoxy groups.

Acid-Base Reactivity

The oxazine nitrogen acts as a weak base, forming salts with HCl or H₂SO₄. Protonation occurs at pH < 3, enhancing water solubility .

Photochemical Reactions

UV irradiation in acetone induces [4+2] cycloaddition between the chromene C=C and dienophiles like maleic anhydride, forming polycyclic adducts .

Key Research Findings

  • Antiproliferative activity : Analogues with 3-(2-methoxyphenyl) groups show apoptotic effects at 0.15 μM in A2780 ovarian cancer cells .

  • Stereochemical outcomes : HPLC-ECD studies confirm axial chirality in cyclized products, influencing biological target binding .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features

Chromeno-oxazinone derivatives vary primarily in substituents at positions 3, 9, and the oxazinone ring. Key analogs include:

Compound Name Substituents (Position 9) Substituents (Position 3) Key Structural Differences Reference
9-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 5-Chloro-2,4-dimethoxyphenyl 2-Methoxyphenyl Chlorine and methoxy groups enhance lipophilicity N/A
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one Thiophen-2-ylmethyl 4-Chlorophenyl Thiophene introduces π-conjugation
9-(4-Methylbenzyl)-4-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one 4-Methylbenzyl 4-Methoxyphenyl Methylbenzyl enhances steric bulk
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one 4-Hydroxybutyl 4-Methoxyphenyl Hydroxyalkyl chain improves hydrophilicity
9-(4-Fluorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6k) 4-Fluorobenzyl Phenyl Fluorine enhances electron-withdrawing effects

Physicochemical Properties

  • Lipophilicity : The 5-chloro-2,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to hydroxyalkyl derivatives (e.g., ’s 4a, logP ~2.5–3.0) .
  • Solubility : Hydroxyalkyl-substituted analogs (e.g., 4a in ) exhibit improved aqueous solubility due to hydrogen bonding, whereas halogenated derivatives (e.g., 6k in ) are more lipid-soluble .
  • Thermal Stability : Halogenated derivatives (e.g., 6l in , m.p. 171–180°C) show higher melting points than methoxy-substituted analogs (e.g., ’s compound, m.p. ~120–130°C) due to stronger intermolecular interactions .

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) logP (Predicted)
Target Compound ~479.9 Not reported ~3.2
9-(4-Hydroxybutyl)-4a () 384.1 128–131 2.5
9-(4-Fluorobenzyl)-6k () 388.1 140–143 3.0

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, including constructing the chromeno-oxazine core, introducing substituents (e.g., methoxyphenyl groups), and ensuring regioselectivity. Key challenges include:

  • Low yields due to steric hindrance from the chloro and methoxy groups. Optimize via Design of Experiments (DOE) to test variables like temperature (e.g., reflux at 80–110°C), solvent polarity (tetrahydrofuran vs. dimethylformamide), and catalyst loading .
  • Purification : Use column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product .
  • Monitoring : Employ TLC (Rf ~0.3–0.5 in 7:3 hexane:ethyl acetate) or HPLC (C18 column, acetonitrile/water mobile phase) for intermediate tracking .

Advanced: How can researchers investigate the compound’s binding mechanism to biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
  • X-ray Crystallography : Co-crystallize the compound with the target to resolve binding interactions at the atomic level (e.g., hydrogen bonds with methoxy groups) .
  • Molecular Dynamics (MD) Simulations : Predict binding modes using software like GROMACS or AMBER, focusing on chloro-substituted phenyl interactions with hydrophobic pockets .

Basic: What spectroscopic and analytical methods are essential for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy singlet peaks (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). Use 2D COSY to assign coupling patterns .
    • ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and quaternary carbons in the oxazine ring .
  • FTIR : Detect C=O stretching (1650–1750 cm⁻¹) and C-O-C vibrations (1200–1300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <5 ppm error .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), assay buffers (pH 7.4), and controls (DMSO concentration ≤0.1%) .
  • Purity Verification : Use HPLC-UV/ELSD to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish direct vs. indirect effects .

Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Stress Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) .
  • Thermal Stability : Heat samples to 40–80°C in sealed vials and analyze for decomposition products (e.g., loss of methoxy groups detected via GC-MS) .
  • Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours; quantify photodegradation using LC-MS .

Advanced: What computational strategies predict the compound’s reactivity in novel synthetic pathways?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the chloro group may act as a leaving group in SNAr reactions .
  • Retrosynthetic Analysis : Use software like ChemAxon or Synthia to propose routes leveraging Suzuki-Miyaura coupling for aryl-aryl bond formation .
  • Reaction Kinetics Modeling : Apply Arrhenius equations to predict activation energies for ring-closing steps in chromeno-oxazine formation .

Basic: What methodologies determine solubility and partition coefficients (log P) for in vitro assays?

Answer:

  • Shake-Flask Method : Saturate aqueous buffers (pH 7.4) with the compound, agitate for 24 hours, and quantify dissolved material via HPLC .
  • log P Measurement : Use octanol/water partitioning followed by UV-Vis spectrophotometry (λmax ~280 nm) .
  • Co-Solvent Systems : For poor solubility, test DMSO/PEG-400 mixtures (≤5% v/v) to maintain bioactivity .

Advanced: What strategies study the compound’s metabolic pathways and potential toxicity?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify metabolites via LC-MS/MS (e.g., demethylation or glucuronidation) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition at IC₅₀ <10 μM .
  • In Vivo Toxicity : Administer to zebrafish embryos (96-hour LC₅₀) or conduct Ames tests for mutagenicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.